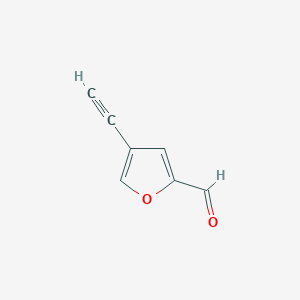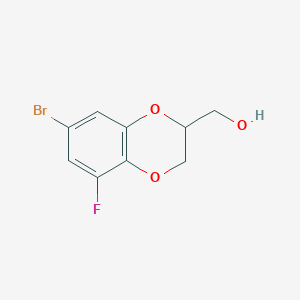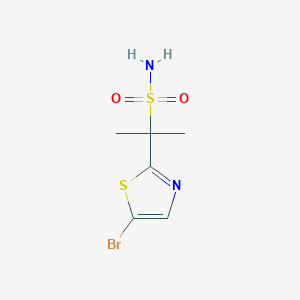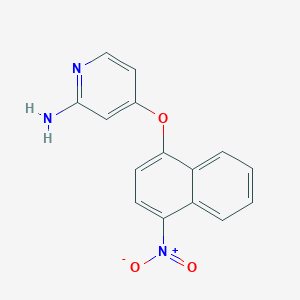![molecular formula C14H16O5 B8511597 ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate](/img/structure/B8511597.png)
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate
Vue d'ensemble
Description
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate is an organic compound that features a cyclopropane ring, a hydroxy group, and a phenoxy group attached to an acetic acid ethyl ester backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative.
Esterification: The final step involves the esterification of the acetic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of (2-Cyclopropanecarbonyl-3-oxo-phenoxy)-acetic acid ethyl ester.
Reduction: Formation of (2-Cyclopropanecarbonyl-3-hydroxy-phenoxy)-ethanol.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate involves its interaction with specific molecular targets. The hydroxy and phenoxy groups may participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, influencing their activity and function. The cyclopropane ring may also contribute to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Cyclopropanecarbonyl-3-hydroxy-phenoxy)-acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
(2-Cyclopropanecarbonyl-3-hydroxy-phenoxy)-propionic acid: Similar structure but with a propionic acid group instead of an acetic acid ester.
Uniqueness
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ester group allows for easy modification, and the presence of the cyclopropane ring adds to its stability and reactivity.
Propriétés
Formule moléculaire |
C14H16O5 |
|---|---|
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate |
InChI |
InChI=1S/C14H16O5/c1-2-18-12(16)8-19-11-5-3-4-10(15)13(11)14(17)9-6-7-9/h3-5,9,15H,2,6-8H2,1H3 |
Clé InChI |
YWKCKQPLXSKJAC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=CC=CC(=C1C(=O)C2CC2)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid](/img/structure/B8511536.png)


![2-(4'-tert-Butyl[1,1'-biphenyl]-3-yl)pyridine](/img/structure/B8511561.png)

![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8511580.png)






